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Compound of Interest

Compound Name: 2-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1281201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2-
(Bromomethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry
and organic synthesis. This document outlines a plausible synthetic pathway, summarizes its

physicochemical properties, and details experimental protocols.

Core Compound Data

2-(Bromomethyl)benzo[d]oxazole is a functionalized benzoxazole derivative. The
benzoxazole core is a key pharmacophore in numerous biologically active compounds, and the
bromomethyl group serves as a reactive handle for further molecular elaboration, making this
compound a valuable building block in the development of novel chemical entities.

Table 1: Physicochemical Properties of 2-(Bromomethyl)benzo[d]oxazole
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Property Value Source

CAS Number 73101-74-3 Commercial Supplier Data
Molecular Formula CsHeBrNO Calculated

Molecular Weight 212.04 g/mol Calculated

Topological Polar Surface Area

(TPSA) 26.03 A2 Calculated

logP (Consensus) 2.58 Calculated

Hydrogen Bond Donors 0 Calculated

Hydrogen Bond Acceptors 2 Calculated

Rotatable Bonds 1 Calculated

Note: The majority of the physicochemical properties listed are computationally derived and
should be confirmed by experimental data.

Synthesis

A definitive, peer-reviewed synthesis protocol for 2-(Bromomethyl)benzo[d]oxazole is not
readily available in the public domain. However, based on established methods for the
synthesis of 2-substituted benzoxazoles, a highly plausible and efficient route involves the
condensation of 2-aminophenol with bromoacetic acid. This reaction is typically facilitated by a
dehydrating agent or by heating to promote cyclization.

An alternative conceptual pathway involves the radical bromination of 2-
methylbenzo[d]oxazole. However, the condensation method is generally more direct for this
specific target.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on general methods for benzoxazole
synthesis. Optimization may be required to achieve the desired yield and purity.

Materials:
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e 2-Aminophenol

e Bromoacetic acid

o Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

e Sodium bicarbonate (NaHCO3), saturated solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 2-aminophenol (1.0 equivalent) and bromoacetic acid (1.1 equivalents).

o Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask. Heat
the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by
thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully
guench the reaction by slowly adding it to a stirred beaker of ice-water.

o Neutralization and Extraction: Neutralize the acidic agueous mixture by the slow addition of a
saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer
with ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced
pressure to obtain the crude product.

« Purification: Purify the crude 2-(Bromomethyl)benzo[d]oxazole by silica gel column
chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl
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acetate).

Spectroscopic Properties

Experimentally determined spectroscopic data for 2-(Bromomethyl)benzo[d]oxazole is not
widely published. The following are expected characteristic signals based on the analysis of
related benzoxazole structures.

Expected Spectroscopic Data:
e H NMR:
o Aromatic protons (benzoxazole ring): & 7.2-7.8 ppm (multiplet, 4H)
o Methylene protons (-CH2Br): & 4.5-4.8 ppm (singlet, 2H)
e 13C NMR:
o Aromatic carbons: & 110-155 ppm
o Methylene carbon (-CH2Br): & 25-35 ppm
o Carbonyl-equivalent carbon (C2 of benzoxazole): 4 160-165 ppm
¢ IR (Infrared Spectroscopy):

o C-H stretching (aromatic): ~3050 cm~1

[¢]

C=N stretching: ~1615 cm™*

o

C=C stretching (aromatic): ~1450-1600 cm~1

o

C-0O-C stretching: ~1240 cm~1

[¢]

C-Br stretching: ~600-700 cm~1

e Mass Spectrometry (MS):
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o Expected molecular ion peaks (M+*) at m/z 211 and 213 in an approximate 1:1 ratio,
characteristic of a monobrominated compound.

Mandatory Visualizations
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Caption: Synthetic workflow for 2-(Bromomethyl)benzo[d]oxazole.
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Caption: Key structural features and applications.

« To cite this document: BenchChem. [An In-depth Technical Guide to 2-
(Bromomethyl)benzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281201#synthesis-and-properties-of-2-
bromomethyl-benzo-d-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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